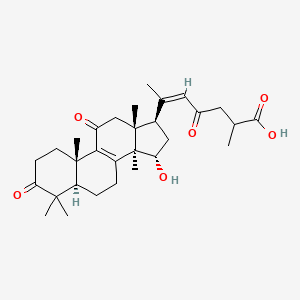

15a-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H42O6 |

|---|---|

Molecular Weight |

498.6 g/mol |

IUPAC Name |

(Z)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |

InChI |

InChI=1S/C30H42O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h12,17,20,22,24,34H,8-11,13-15H2,1-7H3,(H,35,36)/b16-12-/t17?,20-,22+,24+,28+,29-,30-/m1/s1 |

InChI Key |

GCIVDMXLMRSHLO-VITWSGEVSA-N |

Isomeric SMILES |

CC(CC(=O)/C=C(/C)\[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O |

Canonical SMILES |

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling a Potent Anti-Inflammatory Triterpenoid from Ganoderma: A Technical Guide to 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid

This technical guide provides an in-depth exploration of the lanostane-type triterpenoid, 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing its natural origin, a generalized methodology for its isolation and characterization, and its significant potential as a modulator of neuroinflammation.

Introduction: The Chemical Arsenal of Ganoderma

For centuries, fungi of the genus Ganoderma, particularly Ganoderma lucidum (commonly known as Reishi or Lingzhi), have been a cornerstone of traditional medicine in East Asia.[1] Their therapeutic applications are attributed to a rich and diverse array of bioactive secondary metabolites.[1] Among these, the lanostane-type triterpenoids, often referred to as ganoderic acids, are of significant scientific interest due to their wide spectrum of pharmacological activities, including anti-tumor, hepatoprotective, and immunomodulatory effects.[1]

15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid is a member of this extensive family of highly oxidized lanostane triterpenoids. Its molecular structure, characterized by a tetracyclic lanostane core with specific keto and hydroxyl substitutions, positions it as a compound of interest for further investigation into its biological activities. This guide will focus on its natural source and its potential role in mitigating inflammatory responses within the central nervous system.

Natural Source and Biosynthesis

The primary natural source of 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid is the fruiting bodies of fungi belonging to the Ganoderma genus.[2][3] This compound is one of many structurally related triterpenoids biosynthesized by these medicinal mushrooms.

The biosynthesis of lanostane-type triterpenoids in Ganoderma originates from the mevalonate pathway, leading to the formation of the precursor lanosterol. Through a series of intricate enzymatic modifications, including oxidation, hydroxylation, and acetylation, the lanosterol backbone is transformed into a vast array of ganoderic acids and related compounds. The specific enzymatic steps leading to the final structure of 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid are part of this complex metabolic network.

Caption: Generalized biosynthetic pathway of lanostane triterpenoids in Ganoderma.

Isolation and Purification: A Generalized Protocol

The isolation of 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid from Ganoderma fruiting bodies involves a multi-step process of extraction and chromatographic separation. The following is a representative, field-proven protocol that can be adapted for the targeted isolation of this and other related triterpenoids.

PART 1: Extraction of Crude Triterpenoids

-

Preparation of Fungal Material:

-

Obtain dried fruiting bodies of a Ganoderma species (e.g., G. lucidum).

-

Grind the dried material into a fine powder (e.g., 40-60 mesh) to maximize the surface area for efficient solvent extraction.

-

-

Solvent Extraction:

-

The powdered fungal material is subjected to exhaustive extraction with a polar solvent, typically 95% ethanol, using a Soxhlet apparatus or through repeated maceration at room temperature. The choice of a polar solvent is crucial for the efficient extraction of the glycosidically bound and free triterpenoids.

-

The resulting ethanolic extract is filtered to remove solid fungal debris.

-

-

Concentration and Fractionation:

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude ethanolic extract.

-

This crude extract is then typically suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The triterpenoid fraction is expected to be enriched in the ethyl acetate and n-butanol fractions.

-

PART 2: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

The enriched triterpenoid fraction (e.g., from the ethyl acetate partitioning) is subjected to column chromatography on a silica gel stationary phase.

-

A gradient elution system, for instance, a mixture of chloroform and methanol with increasing methanol concentration, is employed to separate the components based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Sephadex LH-20 Chromatography:

-

Fractions showing the presence of the target compound (based on TLC analysis against a reference standard, if available, or by analytical HPLC) are pooled and further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective in removing pigments and other low molecular weight impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification to obtain 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid in high purity is achieved through preparative reversed-phase HPLC (RP-HPLC).

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape). The elution is monitored by a UV detector.

-

Caption: A generalized workflow for the isolation and purification of 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid.

Structural Characterization

The definitive identification of 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid relies on a combination of spectroscopic techniques.

| Spectroscopic Method | Expected Data and Interpretation |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula. The fragmentation pattern observed in tandem MS (MS/MS) provides valuable information about the compound's substructures. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework. Advanced 2D NMR techniques, including COSY, HSQC, and HMBC, are essential for the unambiguous assignment of all proton and carbon signals and for establishing the connectivity within the molecule. |

| Infrared (IR) Spectroscopy | IR spectroscopy reveals the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carboxylic acid (-COOH) moieties. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | UV-Vis spectroscopy provides information about the chromophores present in the molecule, particularly the conjugated double bond systems. |

Biological Activity: Inhibition of Neuroinflammation

15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid has been identified as a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced microglial cells.[4] Microglia are the resident immune cells of the central nervous system and play a critical role in neuroinflammation.[5]

In pathological conditions, such as neurodegenerative diseases and brain injury, microglia can become over-activated, leading to the excessive production of pro-inflammatory mediators, including nitric oxide.[5] This overproduction of NO contributes to neuronal damage and the progression of neurological disorders.[6]

The inhibitory effect of 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid on NO production suggests its potential as a therapeutic agent for neuroinflammatory conditions. The proposed mechanism of action involves the modulation of key inflammatory signaling pathways. Triterpenoids from Ganoderma have been shown to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of high levels of NO in activated microglia.[6][7] This suppression is often mediated through the inhibition of transcription factors such as NF-κB and AP-1, which are master regulators of the inflammatory response.[7]

Caption: Proposed mechanism of action for the inhibition of nitric oxide production in microglia.

Future Perspectives and Applications

The demonstrated anti-inflammatory activity of 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid highlights its potential for further investigation in the context of drug discovery for neurodegenerative diseases. Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Evaluating its therapeutic potential in animal models of neuroinflammation and neurodegeneration.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to identify key structural features responsible for its bioactivity and to optimize its pharmacological properties.

-

Pharmacokinetic and Toxicological Profiling: Assessing its absorption, distribution, metabolism, excretion (ADME), and safety profile.

The exploration of this and other triterpenoids from Ganoderma continues to be a promising avenue for the development of novel therapeutics for a range of human diseases.

References

-

Ganoderma and Health: Biology, Chemistry and Industry. (2019). [Link]

-

Ganoderma and Health. (2019). Scribd. [Link]

-

Ganoderic acid. In: Wikipedia. [Link]

-

Ding, Z., et al. (2010). Ganoderma lucidum extract protects dopaminergic neurons through inhibiting the production of inflammatory mediators by activated microglia. Sheng Li Xue Bao, 62(6), 547-554. [Link]

-

Dudhgaonkar, S., et al. (2009). Suppression of the inflammatory response by triterpenes isolated from the mushroom Ganoderma lucidum. International Immunopharmacology, 9(11), 1272-1280. [Link]

-

Zhang, R., et al. (2010). [Ganoderma lucidum extract protects dopaminergic neurons through inhibiting the production of inflammatory mediators by activated microglia]. Sheng Li Xue Bao, 62(6), 547-54. [Link]

-

Lee, D. Y., et al. (2016). Inhibition of Nitric Oxide Production in BV2 Microglial Cells by Triterpenes from Tetrapanax papyriferus. Molecules, 21(4), 454. [Link]

-

Hong, L., et al. (2004). Ganoderma lucidum inhibits inducible nitric oxide synthase expression in macrophages. Fitoterapia, 75(7-8), 653-659. [Link]

-

KNApSAcK Metabolite Information - C00023830. [Link]

-

Yang, S. P., et al. (2015). Lanostane Triterpenes from the Tibetan Medicinal Mushroom Ganoderma leucocontextum and Their Inhibitory Effects on HMG-CoA Reductase and α-Glucosidase. Journal of Natural Products, 78(9), 2199-2207. [Link]

-

Lanost-8-en-26-Oic acid, 3,7,15-trihydroxy-11,23-dioxo-, (3beta,15alpha)-. PubChem. [Link]

-

Cas no 149507-55-1 (Lanost-8-en-26-oicacid, 3-hydroxy-7,11,15,23-tetraoxo-, (3b)-). LookChem. [Link]

-

Xia, Q., et al. (2014). A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp. Molecules, 19(11), 17478-17535. [Link]

Sources

- 1. Ganoderic acid - Wikipedia [en.wikipedia.org]

- 2. dokumen.pub [dokumen.pub]

- 3. scribd.com [scribd.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ganoderma lucidum Protects Dopaminergic Neuron Degeneration through Inhibition of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ganoderma lucidum inhibits inducible nitric oxide synthase expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppression of the inflammatory response by triterpenes isolated from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Intricate World of Lanostane Triterpenoids

The compound 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid belongs to the lanostane-type triterpenoids, a vast and structurally diverse class of natural products.[1][2] These molecules, comprising a 30-carbon backbone derived from squalene, are renowned for their significant pharmacological activities.[1][2][3] They are predominantly found in medicinal fungi, with species from the Ganoderma genus, such as Ganoderma lucidum (Lingzhi), being a particularly rich source.[3][4][5][6] The specific compound of interest is a highly oxygenated derivative, featuring multiple ketone groups, a hydroxyl group, and a carboxylic acid moiety, which suggests a complex and multi-step biosynthetic pathway involving a cascade of enzymatic modifications.[4][7]

This guide provides a comprehensive overview of the putative biosynthetic pathway of 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid. While the complete pathway for this exact molecule has not been fully elucidated in a single study, this document synthesizes current knowledge on the biosynthesis of closely related ganoderic acids and other lanostane triterpenoids to construct a scientifically robust and logical pathway.[7][8] We will delve into the foundational synthesis of the lanostane core, the subsequent tailoring reactions that create its unique functionalities, and the state-of-the-art experimental protocols required to validate these steps.

Part 1: Forging the Core - From Acetyl-CoA to the Lanostane Skeleton

The journey to any lanostane triterpenoid begins with the ubiquitous precursors of isoprenoid biosynthesis, assembled via the mevalonate (MVA) pathway in the cytoplasm and endoplasmic reticulum of fungi.[1][9][10]

The Mevalonate (MVA) Pathway

The MVA pathway constructs the C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), from acetyl-CoA.[10][11] Key enzymatic steps include:

-

Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[10][11]

-

Reduction: The enzyme HMG-CoA reductase (HMGR), a critical rate-limiting step, reduces HMG-CoA to mevalonate.[9][10]

-

Phosphorylation and Decarboxylation: A series of kinase and decarboxylase enzymes convert mevalonate into IPP.[10]

-

Isomerization: IPP is isomerized to DMAPP by isopentenyl diphosphate isomerase (IDI).[10]

Assembly of the C30 Precursor

IPP and DMAPP units are sequentially condensed to form the C30 acyclic precursor, squalene:

-

Farnesyl Pyrophosphate (FPP) Synthesis: Two molecules of IPP are added to one molecule of DMAPP by farnesyl pyrophosphate synthase (FPPS) to produce the C15 intermediate, FPP.[10][11]

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to form squalene.[5][10][11]

Cyclization: The Birth of Lanosterol

The formation of the characteristic tetracyclic lanostane skeleton is a pivotal and stereochemically complex step:

-

Epoxidation: Squalene epoxidase (SE) catalyzes the oxidation of squalene to 2,3-oxidosqualene.[1][11]

-

Cyclization: 2,3-oxidosqualene is cyclized by lanosterol synthase (LS), also known as oxidosqualene cyclase (OSC), to produce lanosterol.[5][10][12] This reaction establishes the fundamental four-ring structure and is the committed step diverting carbon flux towards lanostane triterpenoid biosynthesis.[12]

Caption: The foundational pathway from Acetyl-CoA to the lanosterol core.

Part 2: Tailoring the Core - A Hypothesized Pathway to the Target Molecule

The conversion of lanosterol to 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid involves a series of extensive oxidative modifications. These reactions, known as tailoring or decorating steps, are primarily catalyzed by cytochrome P450 monooxygenases (P450s) and short-chain dehydrogenases/reductases (SDRs).[9][13][14] P450s are heme-containing enzymes that introduce oxygen into C-H bonds in a regio- and stereo-selective manner, making them crucial for generating the vast diversity of triterpenoids.[15][16][17]

The precise order of these oxidative events is often difficult to determine and can vary. However, based on characterized intermediates in related pathways, a plausible biosynthetic sequence is proposed below.

Key Enzymatic Transformations:

-

Oxidation at C-3: The initial 3β-hydroxyl group of lanosterol is oxidized to a 3-keto group. This is a common early step in ganoderic acid biosynthesis and is typically catalyzed by an NAD(P)+-dependent SDR.[14]

-

Oxidation at C-26: The C-26 methyl group on the side chain undergoes a three-step oxidation to a carboxylic acid (CH₃ → CH₂OH → CHO → COOH). Evidence suggests that a single P450 enzyme, such as CYP5150L8 from G. lucidum, can catalyze this entire three-step transformation.[8][18]

-

Oxidation at C-11: A P450 enzyme introduces a ketone at the C-11 position.

-

Hydroxylation at C-15: A specific P450 hydroxylase installs a hydroxyl group at the C-15 position with α-stereochemistry. This is a key step defining the target molecule.

-

Oxidation at C-23: A ketone is formed at the C-23 position on the side chain, likely catalyzed by a P450.

-

Desaturation at C-8 and C-20: The formation of the double bonds at C-8(9) and C-20(21) is likely catalyzed by P450s or other desaturases. The C-8 double bond is a common feature in many ganoderic acids.

Caption: Putative biosynthetic pathway from lanosterol to the target compound.

Part 3: Experimental Elucidation and Validation Protocols

Elucidating a complex biosynthetic pathway requires a multi-faceted approach combining bioinformatics, molecular biology, and analytical chemistry.[9][12][13] The protocols described here represent a self-validating system for identifying and characterizing the enzymes responsible for each biosynthetic step.

Protocol 1: Identification of the Biosynthetic Gene Cluster (BGC)

Causality: In fungi, genes for a specific metabolic pathway are often physically co-located on the chromosome in a biosynthetic gene cluster (BGC). Identifying this cluster is the first step to finding the candidate tailoring enzymes.

Methodology:

-

Genome Sequencing: Obtain a high-quality genome sequence of the producing organism.

-

BGC Prediction: Use bioinformatics tools (e.g., antiSMASH, FungiSMASH) to scan the genome for putative triterpenoid BGCs. These tools identify clusters containing core enzymes like lanosterol synthase alongside candidate tailoring enzymes (P450s, SDRs, etc.).

-

Transcriptomic Analysis: Perform RNA-seq analysis on the organism grown under conditions that induce production of the target molecule versus non-producing conditions. Genes within the BGC that are significantly upregulated are strong candidates for involvement in the pathway.[19]

Protocol 2: Heterologous Expression for Functional Characterization

Causality: To definitively prove the function of a candidate enzyme, it must be isolated from the complex native cellular environment. Expressing the gene in a clean, well-characterized host allows for unambiguous functional assignment. Saccharomyces cerevisiae (baker's yeast) is an ideal host as it naturally produces the precursor lanosterol and has the necessary endoplasmic reticulum to support P450 function.[4][8][18][20]

Methodology:

-

Gene Cloning: Amplify the candidate P450 and SDR genes from the producer's cDNA and clone them into yeast expression vectors.

-

Yeast Transformation: Transform the expression vectors into a suitable S. cerevisiae strain. For P450s, co-expression with a cytochrome P450 reductase (CPR) partner is often necessary to provide the required electrons for catalysis.[21][22]

-

Cultivation & Substrate Feeding: Grow the engineered yeast strains. If testing enzymes that act late in the pathway, feeding the putative substrate (an earlier intermediate) may be required.

-

Metabolite Extraction: Extract metabolites from the yeast culture (both cells and supernatant) using an organic solvent like ethyl acetate.

-

Analytical Chemistry: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected product.[8][18] The structure of novel products must be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[4][8]

| Experimental Step | Purpose | Key Technique(s) | Expected Outcome |

| Gene Identification | Find candidate genes for each biosynthetic step. | Genome Mining, RNA-seq | A list of P450s and SDRs in a putative BGC. |

| Heterologous Expression | Confirm the specific reaction catalyzed by each gene. | Yeast Expression, Substrate Feeding | Engineered yeast produces a specific intermediate. |

| Product Identification | Verify the chemical structure of the enzymatic product. | HPLC, LC-MS, NMR | Mass and structural data confirming the product. |

| Pathway Reconstruction | Assemble the full pathway by combining functional enzymes. | Co-expression of multiple genes | Production of the final target molecule in yeast. |

Workflow Diagram:

Caption: A validated workflow for biosynthetic pathway elucidation.

Part 4: Implications for Drug Development and Synthetic Biology

A thorough understanding of the 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid biosynthetic pathway is not merely an academic exercise. It unlocks significant opportunities in pharmaceutical and biotechnological applications.

-

Metabolic Engineering: Once the key enzymes are identified, their expression can be enhanced in the native organism to increase product yield.[5] Rate-limiting steps can be overcome by overexpressing the responsible genes.[10]

-

Heterologous Production: Reconstructing the entire pathway in a robust microbial host like S. cerevisiae or E. coli offers a scalable, sustainable, and controllable platform for production, circumventing the slow growth and complex cultivation of the native fungal producer.[13][18][20]

-

Combinatorial Biosynthesis: The enzymes of this pathway represent a powerful toolkit of biocatalysts. By mixing and matching these P450s and SDRs with enzymes from other triterpenoid pathways, it is possible to generate novel, "unnatural" analogues of the parent molecule. This combinatorial approach can rapidly produce a library of related compounds for structure-activity relationship (SAR) studies, accelerating the discovery of new drug leads with improved efficacy or reduced toxicity.[9]

References

-

Chen, S., et al. (2022). Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae. Applied Microbiology and Biotechnology. [Link]

-

Dai, Z., et al. (2018). Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum. Biotechnology and Bioengineering. [Link]

-

Dinday, H. & Ghosh, S. (2023). Recent advances in triterpenoid pathway elucidation and engineering. Biotechnology Advances. [Link]

-

Dinday, H., et al. (2024). Recent trends in the elucidation of complex triterpene biosynthetic pathways in horticultural trees. Horticulture Research. [Link]

-

Gao, Y., et al. (2022). A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi. Frontiers in Microbiology. [Link]

-

Dai, Z., et al. (2018). Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum. PubMed. [Link]

-

Li, Y., et al. (2024). [Biosynthesis of ganoderic acid and its derivatives]. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica. [Link]

-

Dinday, H. & Ghosh, S. (2023). Recent advances in triterpenoid pathway elucidation and engineering. PubMed. [Link]

-

Bibi, S., et al. (2022). Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency. Physiologia Plantarum. [Link]

-

Yang, Y., et al. (2024). Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development. Plant Physiology. [Link]

-

Liu, X., et al. (2024). Biosynthesis of triterpenoids in plants: Pathways, regulation, and biological functions. Natural Product Reports. [Link]

-

ResearchGate. (n.d.). Outline of the MVA and lanostane-type triterpenoids biosynthesis. ResearchGate. [Link]

-

ResearchGate. (n.d.). Discovery of candidate lanostane-type triterpenoids biosynthetic genes... ResearchGate. [Link]

-

Liu, L., et al. (2025). Multiplexed engineering of cytochrome P450 enzymes for promoting terpenoid synthesis in Saccharomyces cerevisiae cell factories: A review. Biotechnology Advances. [Link]

-

Zhang, Z., et al. (2023). Integrated Transcriptomic and Targeted Metabolomic Analysis Reveals the Key Genes Involved in Triterpenoid Biosynthesis of Ganoderma lucidum. MDPI. [Link]

-

Grienke, U., et al. (2014). A Review of Ganoderma Triterpenoids and Their Bioactivities. Molecules. [Link]

-

ResearchGate. (n.d.). Biosynthetic pathways of polysaccharides and triterpenoids in G. lucidum. ResearchGate. [Link]

-

Zhang, Z., et al. (2022). Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products. Critical Reviews in Biotechnology. [Link]

-

Wang, C., et al. (2024). Engineering the microenvironment of P450s to enhance the production of diterpenoids in Saccharomyces cerevisiae. Nature Communications. [Link]

-

Chen, X., et al. (2022). Characterization of γ-Cadinene Enzymes in Ganoderma lucidum and Ganoderma sinensis from Basidiomycetes Provides Insight into the Identification of Terpenoid Synthases. Journal of Agricultural and Food Chemistry. [Link]

-

Liu, Y., et al. (2023). Cytochrome P450s in plant terpenoid biosynthesis: discovery, characterization and metabolic engineering. Critical Reviews in Biotechnology. [Link]

-

Chen, S. (2020). The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis. Advances in Biological Chemistry. [Link]

-

Lang, D., et al. (2022). Unusually cyclized triterpenoids: occurrence, biosynthesis and chemical synthesis. Natural Product Reports. [Link]

-

Ko, H., et al. (2018). Synthesis of Lanostane-Type Triterpenoid N-Glycosides and Their Cytotoxicity against Human Cancer Cell Lines. Chemistry & Biodiversity. [Link]

-

Liu, X., et al. (2020). Discovery and modification of cytochrome P450 for plant natural products biosynthesis. Synthetic and Systems Biotechnology. [Link]

-

Liu, X., et al. (2020). Discovery and modification of cytochrome P450 for plant natural products biosynthesis. Synthetic and Systems Biotechnology. [Link]

-

PubChem. (n.d.). Lanost-8-en-26-Oic acid, 3,7,15-trihydroxy-11,23-dioxo-, (3beta,15alpha)-. PubChem. [Link]

-

Miettinen, K., et al. (2023). Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (n.d.). (PDF) Discovery and modification of cytochrome P450 for plant natural products biosynthesis. ResearchGate. [Link]

-

KNApSAcK. (n.d.). KNApSAcK Metabolite Information - C00023830. KNApSAcK. [Link]

-

Al-Jenoobi, F., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

-

Xia, Q., et al. (2014). A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp. Molecules. [Link]

Sources

- 1. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]

- 4. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jeffleenovels.com [jeffleenovels.com]

- 9. researchgate.net [researchgate.net]

- 10. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. benchchem.com [benchchem.com]

- 13. Recent advances in triterpenoid pathway elucidation and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]

- 18. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Multiplexed engineering of cytochrome P450 enzymes for promoting terpenoid synthesis in Saccharomyces cerevisiae cell factories: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Engineering the microenvironment of P450s to enhance the production of diterpenoids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid: Properties, Characterization, and Biological Significance

Authored by a Senior Application Scientist

Introduction: 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid is a complex lanostane triterpenoid. These highly oxygenated natural products, often isolated from medicinal mushrooms of the Ganoderma genus, are the subject of intense research due to their diverse and potent biological activities.[1][2][3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this specific molecule, outlines experimental protocols for its characterization, and discusses its potential therapeutic applications based on its structural class. As a senior application scientist, the emphasis here is not just on the data, but on the scientific rationale behind the proposed experimental designs and the interpretation of expected results.

Part 1: Molecular Identity and Structural Elucidation

The foundational step in characterizing any novel compound is the unambiguous determination of its molecular structure. For 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid, a combination of spectroscopic techniques is indispensable.

Core Structure and Stereochemistry

The systematic IUPAC name for this compound reveals its core structure: a lanostane skeleton characterized by a tetracyclic triterpene framework. Key functional groups include a hydroxyl group at the 15α position, three ketone groups at positions 3, 11, and 23, a carboxylic acid at position 26, and two double bonds at the 8 and 20 positions. The stereochemistry, particularly at the 15α position, is crucial for its biological activity.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on its structure and data from closely related compounds like Ganoderic Acid A.[1][4]

| Property | Value (Predicted/Known) | Source/Rationale |

| Molecular Formula | C₃₀H₄₀O₇ | Based on structural analysis |

| Molecular Weight | 512.6 g/mol | Calculated from the molecular formula[5] |

| Appearance | White to light yellow crystalline powder | Typical for purified triterpenoids[6] |

| Solubility | Soluble in DMSO, ethanol, methanol, chloroform, dichloromethane, ethyl acetate, acetone. Sparingly soluble in water. | Common for lanostane-type triterpenoids with polar functional groups[6][7] |

| Melting Point | Not experimentally determined. Expected to be in the range of similar ganoderic acids (e.g., Ganoderic Acid C2: 231-232 °C). | Based on structurally similar compounds[8] |

| pKa | Estimated around 4.80 ± 0.23 | Predicted for the carboxylic acid group[7] |

Spectroscopic Characterization Workflow

A logical workflow for the structural confirmation of 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid is essential for ensuring sample purity and identity.

Caption: Workflow for the isolation and structural elucidation of 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid.

Part 2: Experimental Protocols for Characterization

The following protocols are designed to be self-validating, with each step providing data that confirms the success of the previous one.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Rationale: To determine the purity of the isolated compound and to develop a method for quantitative analysis.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 252 nm, characteristic for the conjugated system in the lanostane skeleton.[6]

-

Expected Outcome: A single, sharp peak indicating high purity.

Mass Spectrometry (MS) for Molecular Weight Determination

-

Rationale: To confirm the molecular weight and obtain fragmentation data that supports the proposed structure.

-

Technique: Electrospray ionization (ESI) in negative ion mode is ideal for detecting the carboxylate anion.

-

Expected m/z: [M-H]⁻ at approximately 511.27.

-

Fragmentation Analysis: Expect losses of water (H₂O), carbon dioxide (CO₂), and characteristic cleavages of the side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Rationale: To provide a detailed map of the carbon-hydrogen framework.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

¹H NMR: Expect signals for multiple methyl groups, olefinic protons, and protons adjacent to carbonyl and hydroxyl groups.

-

¹³C NMR: Expect signals for carbonyl carbons (ketones and carboxylic acid), olefinic carbons, hydroxyl-bearing carbons, and numerous aliphatic carbons.

-

2D NMR (COSY, HSQC, HMBC): Essential for establishing the connectivity between protons and carbons to definitively piece together the molecule's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

-

Rationale: To confirm the presence of key functional groups.

-

Expected Absorption Bands:

-

Broad O-H stretch (hydroxyl and carboxylic acid) around 3400 cm⁻¹.

-

Strong C=O stretches (ketones and carboxylic acid) around 1700-1750 cm⁻¹.

-

C=C stretch around 1650 cm⁻¹.

-

C-H stretching and bending vibrations.

-

Part 3: Biological Activity and Potential Applications

Lanostane triterpenoids, as a class, exhibit a wide range of biological activities.[1] While specific studies on 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid are emerging, its known inhibitory effect on nitric oxide (NO) production in LPS-induced microglia provides a strong starting point for further investigation.[9][10]

Anti-inflammatory and Neuroprotective Effects

The inhibition of NO production is a key indicator of anti-inflammatory activity. Overproduction of NO by microglia is implicated in neurodegenerative diseases. Therefore, this compound holds potential for the development of therapeutics for conditions such as Alzheimer's and Parkinson's disease.

Caption: Proposed mechanism of anti-inflammatory action via inhibition of iNOS expression and subsequent NO production.

Other Potential Activities

Based on the activities of related ganoderic acids, this compound may also possess:

Further research is necessary to explore these potential therapeutic avenues.

Conclusion

15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid is a promising lanostane triterpenoid with demonstrated anti-inflammatory potential. While a complete physicochemical profile requires further experimental validation, its structural similarity to other well-characterized ganoderic acids allows for reliable predictions of its properties and the design of robust characterization protocols. The methodologies and insights provided in this guide offer a solid framework for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this intriguing natural product.

References

-

Ganoderic Acid A | C30H44O7 | CID 471002 - PubChem. National Center for Biotechnology Information. [Link]

-

Ganoderic Acid S | C30H44O3 | CID 12444571 - PubChem. National Center for Biotechnology Information. [Link]

-

Ganoderic acid - Wikipedia. Wikipedia. [Link]

-

Chemical structures of ganoderic acid A and lucidenic acid A. - ResearchGate. ResearchGate. [Link]

-

Lanost-8-en-26-Oic acid, 3,7,15-trihydroxy-11,23-dioxo-, (3beta,15alpha) - PubChem. National Center for Biotechnology Information. [Link]

-

23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oicacid - PubChem. National Center for Biotechnology Information. [Link]

-

Biologically active metabolites of the genus Ganoderma: Three decades of myco-chemistry research - SciELO México. SciELO México. [Link]

-

Two new lanostane triterpenes from the fruiting bodies of Ganoderma lucidum and their bioactivities. PubMed. [Link]

-

15a-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid 相关产品 - MCE. MedChemExpress. [Link]

Sources

- 1. Ganoderic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Biologically active metabolites of the genus Ganoderma: Three decades of myco-chemistry research [scielo.org.mx]

- 4. Ganoderic Acid A | C30H44O7 | CID 471002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oicacid | C30H40O7 | CID 25000689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. (20ξ)-3β,7β,20-Trihydroxy-11,15,23-trioxo-5α-lanost-8-en-26-oic acid CAS#: 98665-20-4 [amp.chemicalbook.com]

- 8. Lanost-8-en-26-Oic acid, 3,7,15-trihydroxy-11,23-dioxo-, (3beta,15alpha)- | C30H46O7 | CID 14109393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | MCE [medchemexpress.cn]

An In-depth Technical Guide on the Core Mechanism of Action of 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid is a highly oxygenated lanostane-type triterpenoid. These natural compounds, primarily isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities. While direct research on this specific molecule is emerging, its structural similarity to well-characterized ganoderic acids, such as Ganoderic acid A, allows for a comprehensive understanding of its probable mechanism of action. This guide synthesizes the current knowledge on related compounds to provide an in-depth technical overview of the core mechanisms by which 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid likely exerts its therapeutic effects, particularly in the context of oncology and inflammation.

The primary modes of action for this class of molecules are centered around the induction of programmed cell death (apoptosis), inhibition of cellular proliferation and metastasis, and the modulation of key signaling pathways that are often dysregulated in disease states.

Core Mechanisms of Action: A Multi-pronged Approach

The therapeutic potential of 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid is not attributed to a single target but rather to its ability to influence multiple cellular processes. This multi-targeted approach is a hallmark of many natural product-based therapeutic agents.

Induction of Apoptosis: The Intrinsic and Extrinsic Pathways

A primary anti-cancer mechanism of ganoderic acids is the induction of apoptosis, a controlled and programmed cell death process. Evidence suggests that these compounds can activate both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.

The intrinsic pathway is initiated by cellular stress and involves the permeabilization of the mitochondrial outer membrane. Ganoderic acid A has been shown to modulate the expression of the Bcl-2 family of proteins, which are key regulators of this process. Specifically, it upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance triggers the release of cytochrome c from the mitochondria into the cytosol.[1][2] Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3, ultimately leading to cell death.[3]

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. While less predominantly reported for ganoderic acids, some studies suggest a potential role in modulating this pathway as well.

Experimental Protocol: Assessment of Apoptosis Induction

A detailed, step-by-step methodology to assess the pro-apoptotic effects of 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid is as follows:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., HepG2, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Quantification:

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

-

Western Blot Analysis of Apoptosis-Related Proteins:

-

Lyse the treated cells and quantify the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, and cytochrome c. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Diagram of the Intrinsic Apoptotic Pathway

Caption: Intrinsic apoptosis pathway induced by the compound.

Cell Cycle Arrest: Halting Proliferation

In addition to inducing cell death, 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid likely inhibits cancer cell proliferation by arresting the cell cycle at specific checkpoints. Studies on Ganoderic acid A have shown that it can induce cell cycle arrest at the G0/G1 or G1/S phase.[1] This is achieved by modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, a decrease in the expression of Cyclin D1 and an increase in the expression of the CDK inhibitor p21 have been observed.[1]

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for cell cycle analysis via flow cytometry.

Modulation of Key Signaling Pathways

The anti-cancer and anti-inflammatory effects of 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid are underpinned by its ability to modulate several critical intracellular signaling pathways that are often constitutively active in cancer and inflammatory diseases.

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell survival, and proliferation. Ganoderic acids have been shown to inhibit the activation of NF-κB.[4] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.

-

JAK/STAT3 Pathway: The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is frequently hyperactivated in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. Ganoderic acid A has been demonstrated to suppress the JAK/STAT3 signaling pathway by inhibiting the phosphorylation of JAK1, JAK2, and STAT3.[5][6] This suppression can also enhance the chemosensitivity of cancer cells to conventional chemotherapeutic agents like cisplatin.[5]

-

PI3K/Akt/mTOR Pathway: The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Ganoderic acids can inhibit this pathway, leading to a reduction in cancer cell viability.[7]

-

p53 Signaling: The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation. Some derivatives of Ganoderic acid A have been shown to induce apoptosis by regulating the p53 signaling pathway, potentially by inhibiting the interaction between p53 and its negative regulator, MDM2.[8][9]

Quantitative Data Summary

| Compound/Analog | Cell Line | Effect | Key Molecular Targets | Reference |

| Ganoderic Acid A | HepG2, SMMC7721 | Inhibition of proliferation, invasion; induction of apoptosis | Cyclin D1, p21, cleaved caspase-3 | [1] |

| Ganoderic Acid A | HepG2 | Enhanced chemosensitivity to cisplatin | JAK1, JAK2, STAT3 | [5] |

| Ganoderic Acid A | MDA-MB-231 | Antitumor activity, apoptosis induction | JAK2, STAT3 | [6] |

| Ganoderic Acid A Derivative | Various | Apoptosis induction | p53, MDM2 | [8][9] |

| Ganoderic Acid DM | Breast Cancer Cells | DNA damage, G1 arrest, apoptosis | γ-H2AX | [10] |

Therapeutic Potential and Future Directions

The multifaceted mechanism of action of 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid and its analogs positions them as promising candidates for the development of novel therapeutics. Their ability to induce apoptosis, halt the cell cycle, and modulate key signaling pathways makes them particularly attractive for cancer therapy. Furthermore, their anti-inflammatory properties suggest potential applications in the treatment of chronic inflammatory diseases.

Future research should focus on the direct elucidation of the molecular targets of 15α-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid. Target identification and validation studies, coupled with in vivo efficacy and safety assessments, will be crucial in translating the therapeutic potential of this compound from the laboratory to the clinic. Combination therapies, where this compound is used in conjunction with existing chemotherapeutic agents, may also offer a synergistic approach to cancer treatment.[5]

References

-

Wang, X., Sun, D., Tai, J., & Wang, L. (2017). Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells. Oncology Letters, 14(5), 6295-6300. [Link]

-

Thyagarajan, A., Jedinak, A., Nguyen, H., & Sliva, D. (2010). Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer. Journal of Cancer Science & Therapy, 2(4), 082-090. [Link]

-

Thyagarajan, A., Sahu, R. P., & Sliva, D. (2012). Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective. Journal of Carcinogenesis & Mutagenesis, 3(3), 1000127. [Link]

-

Li, Y., Wang, Y., Li, Y., Zhang, Y., & Liu, H. (2023). Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation. Molecules, 28(5), 2321. [Link]

-

Li, W., Liu, J., Lin, Z., & Yang, B. (2024). Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. Life, 14(10), 1339. [Link]

-

Thyagarajan, A., Jedinak, A., Nguyen, H., & Sliva, D. (2010). Apoptotic and Immune Restoration Effects of Ganoderic Acids Defin. Journal of Cancer Science & Therapy, 2(4). [Link]

-

Li, Y., Wang, Y., Li, Y., Zhang, Y., & Liu, H. (2023). Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation. PubMed. [Link]

-

Chen, Y., Chen, X., & Zhang, Z. (2025). Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis. Journal of Ethnopharmacology, 343, 118225. [Link]

-

Sharma, D., Singh, M., Singh, P., & Singh, R. (2017). Ganoderic Acid A Targeting β-Catenin in Wnt Signaling Pathway: In Silico and In Vitro Study. Applied Biochemistry and Biotechnology, 183(3), 856-871. [Link]

-

Jiang, J., Grieb, B., Thyagarajan, A., & Sliva, D. (2015). Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway. International Journal of Oncology, 47(5), 1837-1844. [Link]

Sources

- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 6. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation | MDPI [mdpi.com]

- 9. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Lanostane Triterpenoids from Ganoderma lucidum: A Technical Guide for Researchers

This guide provides an in-depth exploration of the diverse biological activities of lanostane triterpenoids derived from the medicinal mushroom Ganoderma lucidum. It is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of the therapeutic potential of these complex natural products. We will delve into their significant anti-cancer, anti-inflammatory, immunomodulatory, and hepatoprotective properties, supported by detailed experimental protocols and an analysis of the underlying molecular mechanisms.

Introduction: The Chemical Sophistication and Therapeutic Promise of Ganoderma lucidum Triterpenoids

Ganoderma lucidum, revered for centuries in traditional Chinese medicine as "Lingzhi" or "Reishi," is a rich source of bioactive compounds, among which the lanostane-type triterpenoids are of significant pharmacological interest.[1] These highly oxidized C30 lanostane tetracyclic triterpenoids are considered key contributors to the mushroom's therapeutic effects.[2] Their structural diversity, arising from variations in oxidation patterns and side-chain modifications, gives rise to a broad spectrum of biological activities, making them compelling candidates for modern drug discovery.[3][4] This guide will elucidate the scientific basis for these activities and provide practical insights for their investigation.

Core Biological Activities and Underlying Mechanisms

The pharmacological effects of Ganoderma lucidum triterpenoids are multifaceted, targeting various signaling pathways and cellular processes implicated in a range of diseases.

Anti-Cancer Activity: A Multi-pronged Attack on Malignancy

Lanostane triterpenoids from G. lucidum exhibit a wide array of anti-cancer properties, including anti-proliferative, anti-metastatic, and anti-angiogenic effects.[5] Their mechanisms of action are diverse and often synergistic, targeting multiple hallmarks of cancer.[3]

Key Mechanisms:

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2][4] Some triterpenoids, such as ganoderic acid A, have been shown to induce caspase-dependent apoptosis.[2]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[5]

-

Inhibition of Angiogenesis: Certain triterpenoids, like ganoderic acid F, have demonstrated potent anti-angiogenic activity by inhibiting the formation of new blood vessels that supply tumors.[6]

-

Suppression of Metastasis: They can prevent the spread of cancer by inhibiting cell migration and invasion.[3]

Signaling Pathway Involvement:

The anti-cancer effects of these triterpenoids are often mediated through the modulation of key signaling pathways, including:

-

NF-κB Pathway: Inhibition of the nuclear factor-kappa B (NF-κB) pathway is a crucial mechanism, as NF-κB is a key regulator of inflammation and cell survival.[5]

-

STAT3 Pathway: Ganoderic acid A has been shown to exert antioxidant effects in prostate cancer through the STAT3 pathway.[4]

-

p53 and Androgen Receptor Pathways: These pathways are also reportedly involved in the anti-cancer properties of G. lucidum triterpenoids.[5]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of lanostane triterpenoids on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the isolated lanostane triterpenoids in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for Cytotoxicity Assessment

Caption: Workflow of the MTT assay for cytotoxicity.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a contributing factor to many diseases. Ganoderma lucidum triterpenoids have demonstrated significant anti-inflammatory properties by targeting key inflammatory mediators and pathways.[8][9]

Key Mechanisms:

-

Inhibition of Pro-inflammatory Mediators: These compounds can reduce the production and release of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][10]

-

Enzyme Inhibition: They can inhibit the activity of enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10]

Signaling Pathway Involvement:

-

NF-κB Pathway: A primary mechanism of their anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[10] For instance, ganoderic acid C1 has been shown to block NF-κB activation, thereby suppressing the production of inflammatory cytokines in the context of Crohn's disease.[11][12]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another important target for the immunomodulatory and anti-inflammatory effects of these triterpenoids.[13]

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This protocol describes a method to evaluate the anti-inflammatory potential of lanostane triterpenoids by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess assay is used to measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant.

Step-by-Step Methodology:

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[10]

-

Pre-treatment: Pre-treat the cells with various concentrations of the lanostane triterpenoids for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and vehicle controls.

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Assay:

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes in the dark.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathway for Anti-inflammatory Action

Caption: Inhibition of the NF-κB pathway by triterpenoids.

Immunomodulatory Effects: A Balancing Act

Ganoderma lucidum triterpenoids exhibit significant immunomodulatory functions, capable of both enhancing and suppressing immune responses, which suggests their potential in treating a variety of immune-related disorders.[3][4]

Key Mechanisms:

-

Activation of Immune Cells: They can enhance the activity of immune cells such as macrophages, T cells, B cells, and natural killer (NK) cells, thereby boosting the body's defense against pathogens.[3][14]

-

Cytokine Production: They can promote the production of cytokines, including interleukins and interferons, which play a crucial role in regulating immune responses.[3][14]

-

Regulation of Immune Homeostasis: By modulating immune responses, they can help reduce inflammatory damage caused by an overactive immune system, indicating potential applications in autoimmune diseases.[3][15]

Hepatoprotective Effects: Shielding the Liver

The liver-protective properties of G. lucidum triterpenoids have been demonstrated in various models of liver injury.[16][17]

Key Mechanisms:

-

Antioxidant Activity: They can protect liver cells from oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.[17][18]

-

Anti-inflammatory Action: Their anti-inflammatory properties contribute to their hepatoprotective effects by reducing liver inflammation.[16]

-

Inhibition of Apoptosis: They can inhibit programmed cell death in liver cells, as demonstrated by the decreased activity of caspases-3, -8, and -9 in models of α-amanitin-induced liver injury.[17]

Experimental Protocol: Hepatoprotective Assay in HepG2 Cells

This protocol outlines a method to assess the hepatoprotective effects of lanostane triterpenoids against tert-butyl hydroperoxide (t-BHP)-induced oxidative stress in human hepatic HepG2 cells.[19]

Step-by-Step Methodology:

-

Cell Seeding: Plate HepG2 cells in a 96-well plate and allow them to attach.

-

Pre-treatment: Pre-treat the cells with different concentrations of the triterpenoids for 4 hours.[19]

-

Induction of Oxidative Stress: Expose the cells to t-BHP (e.g., 60 µmol/L) for an additional 4 hours to induce oxidative damage.[19]

-

Assessment of Cell Viability: Perform an MTT assay to determine cell viability.[19]

-

Biochemical Analysis of Supernatant: Measure the levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH) in the culture medium using commercially available kits.[19]

-

Intracellular Antioxidant Status: Measure the intracellular levels of malondialdehyde (MDA) as a marker of lipid peroxidation, and the levels of glutathione (GSH) and superoxide dismutase (SOD) as indicators of antioxidant capacity.[19]

Extraction, Isolation, and Characterization of Lanostane Triterpenoids

The investigation of the biological activities of these compounds begins with their efficient extraction and purification from the fruiting bodies of Ganoderma lucidum.

General Workflow:

-

Sample Preparation: The dried and powdered fruiting bodies of G. lucidum are the starting material.

-

Extraction: The powder is typically extracted with a solvent such as ethanol.[16][20]

-

Fractionation: The crude extract is then subjected to fractionation using different solvents of increasing polarity (e.g., chloroform, ethyl acetate) to separate compounds based on their polarity.[1]

-

Chromatographic Purification: The fractions are further purified using various chromatographic techniques, including column chromatography (e.g., silica gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC).[7][16]

-

Structural Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).[9][20]

Workflow for Extraction and Isolation

Caption: General workflow for triterpenoid extraction.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of selected lanostane triterpenoids against various cancer cell lines, providing a comparative overview of their cytotoxic potential.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Ganoderic Acid F | PC-3 (Prostate) | 11.5 | [6] |

| Ganoderic Acid A | MDA-MB-231 (Breast) | Not specified | [7] |

| Ganoderic Acid A | HepG2 (Liver) | Not specified | [7] |

| Methyl Ganoderate A | LOVO (Colon), MCF-7 (Breast) | No cytotoxicity observed | [20] |

Conclusion and Future Perspectives

The lanostane triterpenoids from Ganoderma lucidum represent a promising class of natural products with a remarkable range of biological activities. Their anti-cancer, anti-inflammatory, immunomodulatory, and hepatoprotective effects are supported by a growing body of scientific evidence. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB and MAPK, provides a solid foundation for their further development as therapeutic agents.

Future research should focus on:

-

Clinical Trials: More rigorous clinical trials are needed to validate the therapeutic efficacy of these compounds in humans.[5]

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of these triterpenoids and their biological activity will aid in the design of more potent and selective analogs.[7][21]

-

Synergistic Effects: Investigating the synergistic effects of these triterpenoids with conventional drugs could lead to more effective combination therapies.[3]

-

Bioavailability and Formulation: Addressing the challenges of bioavailability and developing effective drug delivery systems will be crucial for their clinical translation.

This guide provides a comprehensive overview and practical methodologies for researchers interested in exploring the therapeutic potential of lanostane triterpenoids from Ganoderma lucidum. The continued investigation of these fascinating natural products holds great promise for the development of novel therapies for a variety of human diseases.

References

Sources

- 1. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distributions of Lanostene-Derived Triterpenoids and Glucan Content in the Fruiting Bodies of the Australian Ganoderma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The magical effects of Ganoderma lucidum triterpenoids [plantextractwholesale.com]

- 4. The magical effects of Ganoderma lucidum triterpenoids - FocusHerb [focusherb.com]

- 5. Anti-cancer properties of triterpenoids isolated from Ganoderma lucidum - a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiinflammatory triterpenoids and steroids from Ganoderma lucidum and G. tsugae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lanostane triterpenoids with anti-inflammatory activities from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Triterpenoids from Ganoderma lucidum and Their Potential Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunomodulatory Effects of Ganoderma lucidum Bioactive Compounds on Gut-Brain and Gut-Liver Axis Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. Hepatoprotective activity of Ganoderma lucidum triterpenoids in alcohol-induced liver injury in mice, an iTRAQ-based proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hepatoprotective Effects and Mechanisms of Action of Triterpenoids from Lingzhi or Reishi Medicinal Mushroom Ganoderma lucidum (Agaricomycetes) on α-Amanitin-Induced Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Triterpenoids and polysaccharide peptides-enriched Ganoderma lucidum: a randomized, double-blind placebo-controlled crossover study of its antioxidation and hepatoprotective efficacy in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hepatoprotective effect of ganoderma triterpenoids against oxidative damage induced by tert-butyl hydroperoxide in human hepatic HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Lanostane triterpenoids from Ganoderma lucidum and their inhibitory effects against FAAH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Ganoderic Acid A and Its Derivatives: From Fungal Metabolite to a Multifaceted Oncology Research Tool

An In-Depth Technical Guide for Researchers

Abstract

Ganoderic acids (GAs), a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, are emerging as significant candidates in oncology research.[1][2] Among the more than 130 GAs identified, Ganoderic Acid A (GA-A) is one of the most abundant and extensively studied for its anti-tumor properties.[3][4][5] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anticancer activities of GA-A and its key derivatives. We will explore its role in inducing apoptosis, mediating cell cycle arrest, and inhibiting metastasis through the modulation of critical signaling pathways, including NF-κB, JAK/STAT, and p53. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols for in vitro and in vivo evaluation, quantitative data summaries, and a forward-looking perspective on the therapeutic potential of these natural compounds.

Introduction: The Re-emergence of a Traditional Remedy

For centuries, Ganoderma lucidum (Lingzhi) has been a cornerstone of traditional Eastern medicine, revered for its purported ability to enhance vitality and longevity.[2][6] Modern scientific inquiry has shifted focus to its constituent bioactive compounds, primarily polysaccharides and triterpenoids, to validate these claims.[2][7] The triterpenoid fraction, known as ganoderic acids, has demonstrated a wide array of pharmacological activities, including anti-inflammatory, hepatoprotective, and, most notably, anti-tumor effects.[4][8][9]

GA-A, a prominent member of this family, exhibits potent cytotoxicity against a spectrum of cancer cells while showing comparatively low toxicity to healthy cells, a highly desirable characteristic for a therapeutic candidate.[2][6][10] Its multi-targeted action distinguishes it from many conventional chemotherapeutics that act on a single pathway. Research has expanded to include natural derivatives like Ganoderic Acid T (GA-T), DM (GA-DM), and Me (GA-Me), as well as synthetic derivatives, in an effort to enhance potency and elucidate structure-activity relationships.[4][5] This guide synthesizes the current understanding of GA-A and its derivatives as multifaceted agents in cancer research.

Core Mechanisms of Antitumor Action

GA-A and its derivatives combat cancer progression through a multi-pronged strategy that includes inducing programmed cell death, halting the cell division cycle, preventing cancer cell spread, and modulating crucial intracellular signaling networks.

Caption: High-level overview of the primary antitumor mechanisms of Ganoderic Acid A.

Induction of Mitochondria-Mediated Apoptosis

A primary mechanism of GA-A is the induction of apoptosis, or programmed cell death, primarily via the intrinsic (mitochondrial) pathway.[1] This process is critical for eliminating cancerous cells. Studies in hepatocellular carcinoma, breast cancer, and other cell lines show that GA-A treatment leads to the release of cytochrome c from the mitochondria into the cytosol.[2][3][8] This event is a point of no return in the apoptotic cascade.

The mechanism is initiated by GA-A's ability to alter the balance of the B-cell lymphoma-2 (Bcl-2) family of proteins. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, increasing the critical Bax/Bcl-2 ratio.[2][11] This shift in balance compromises the mitochondrial outer membrane, triggering cytochrome c release. Cytosolic cytochrome c then activates a cascade of cysteine proteases known as caspases, particularly the initiator caspase-9 and the executioner caspase-3.[2][3][8] The activation of cleaved caspase-3 is a definitive marker of apoptosis and is consistently observed following GA-A treatment.[3][11]

Caption: The intrinsic apoptosis pathway induced by Ganoderic Acid A.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. GA-A effectively halts this by inducing cell cycle arrest, preventing cancer cells from proceeding through the division process. The most commonly reported effect is an arrest at the G0/G1 phase of the cell cycle.[3] This is achieved by modulating the expression of key cell cycle regulatory proteins. Specifically, GA-A treatment has been shown to decrease the expression of Cyclin D1 and increase the expression of the cyclin-dependent kinase inhibitor p21.[3][11] This disruption prevents cells from passing the G1 checkpoint, thereby inhibiting DNA synthesis and proliferation. Some derivatives, such as GA-S, have also been shown to cause arrest in the S phase.[2]

Inhibition of Metastasis and Invasion

The ability of cancer cells to metastasize is a major cause of mortality. Several ganoderic acids, including GA-A and GA-T, have demonstrated potent anti-invasive and anti-metastatic properties.[3][12] This is accomplished by inhibiting the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[2][12] These enzymes are crucial for degrading the extracellular matrix, a necessary step for cancer cells to invade surrounding tissues and enter the bloodstream. By suppressing MMPs, ganoderic acids effectively impair the migratory and invasive capabilities of cancer cells.[2][12]

Modulation of Key Signaling Pathways

GA-A's broad efficacy stems from its ability to interfere with multiple signaling pathways that are constitutively active in many cancers.

-

NF-κB Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of cell survival and inflammation and is often dysregulated in cancer.[13] GA-A and its derivatives inhibit NF-κB activation, which in turn downregulates the expression of genes involved in proliferation, angiogenesis, and invasion, including MMP-9.[2][12][13]

-

JAK/STAT3 Pathway: The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is another key oncogenic pathway. GA-A has been shown to directly inhibit the phosphorylation of JAK2, which prevents the subsequent activation and nuclear translocation of STAT3.[7][14][15] This leads to the downregulation of STAT3 target genes like Bcl-xL and Mcl-1, promoting apoptosis.[14][15] Importantly, inhibiting this pathway can also enhance the chemosensitivity of cancer cells to conventional drugs like cisplatin.[7][8]

-

p53-MDM2 Pathway: The tumor suppressor protein p53 is a crucial regulator of cell fate.[4] Recent studies on synthetic amide derivatives of GA-A have shown that they can induce apoptosis by regulating the p53 signaling pathway.[4][5] These derivatives may act by binding to MDM2, a negative regulator of p53, thereby preventing the degradation of p53 and allowing it to carry out its tumor-suppressive functions.[4][5][16]

Caption: Inhibition of NF-κB and JAK/STAT3 pro-survival pathways by Ganoderic Acid A.

Prominent Ganoderic Acid Derivatives in Cancer Research